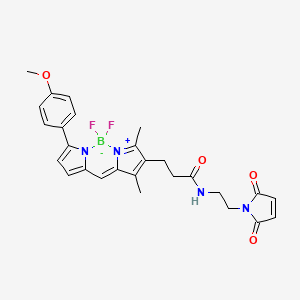
BDP TMR maleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BDP TMR maleimide is a bright borondipyrromethene fluorophore designed for the TAMRA channel. This compound is particularly useful for conjugation with thiol groups, such as those found in protein side chains. It is known for its high quantum yield and photostability, making it an excellent choice for various fluorescence-based applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BDP TMR maleimide involves the reaction of borondipyrromethene (BDP) with maleimide derivatives. The maleimide group is highly reactive towards thiols, allowing for efficient conjugation . The typical reaction conditions include the use of organic solvents such as DMSO or DMF, and the reaction is often carried out under inert gas to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as HPLC or gel filtration .
Chemical Reactions Analysis
Types of Reactions
BDP TMR maleimide primarily undergoes substitution reactions with thiol groups. This reaction is highly selective and efficient, making it ideal for bioconjugation .
Common Reagents and Conditions
Reagents: Thiol-containing compounds, TCEP (tris-carboxyethylphosphine) for reducing disulfide bonds.
pH 7-7.5, use of organic co-solvents like DMSO or DMF, inert gas atmosphere .Major Products
The major product of the reaction between this compound and thiol groups is a stable thioether bond, which is useful for labeling proteins and other biomolecules .
Scientific Research Applications
BDP TMR maleimide has a wide range of applications in scientific research:
Chemistry: Used in fluorescence polarization assays due to its high quantum yield and photostability.
Biology: Commonly used for labeling proteins and peptides, enabling the study of biological processes at the molecular level.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor various diseases.
Industry: Employed in the development of fluorescent probes and dyes for various industrial applications.
Mechanism of Action
BDP TMR maleimide exerts its effects through the formation of stable thioether bonds with thiol groups. This reaction is facilitated by the electrophilic nature of the maleimide group, which selectively reacts with thiols under mild conditions . The resulting conjugates are highly stable and retain the fluorescent properties of the BDP TMR dye .
Comparison with Similar Compounds
Similar Compounds
BDP TR maleimide: Similar to BDP TMR maleimide but with different spectral properties.
BDP TMR azide: Contains an azido group instead of a maleimide group, used for click chemistry reactions.
BDP TMR NHS ester: An amine-reactive derivative of BDP TMR, used for labeling amine groups.
Uniqueness
This compound stands out due to its high quantum yield, photostability, and specificity for thiol groups. These properties make it particularly useful for applications requiring long-term stability and high sensitivity .
Properties
Molecular Formula |
C27H27BF2N4O4 |
|---|---|
Molecular Weight |
520.3 g/mol |
IUPAC Name |
3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide |
InChI |
InChI=1S/C27H27BF2N4O4/c1-17-22(9-11-25(35)31-14-15-32-26(36)12-13-27(32)37)18(2)33-24(17)16-20-6-10-23(34(20)28(33,29)30)19-4-7-21(38-3)8-5-19/h4-8,10,12-13,16H,9,11,14-15H2,1-3H3,(H,31,35) |
InChI Key |
ZWNBTDYYMRVBDW-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(=CC=C2C3=CC=C(C=C3)OC)C=C4[N+]1=C(C(=C4C)CCC(=O)NCCN5C(=O)C=CC5=O)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















